Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

1,4,7-Trimethyl-1,4,7-triazonane is a tertiary amine compound featuring a nine-membered triaza cyclic structure with methyl substituents at the 1, 4, and 7 positions. This heterocyclic amine is notable for its chelating properties, making it useful in coordination chemistry for forming stable complexes with transition metals. Its rigid yet flexible ring structure enhances ligand stability in catalytic and synthetic applications. The compound is also employed in organic synthesis as a building block for more complex nitrogen-containing frameworks. Its high purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for specialized chemical synthesis, it offers consistent performance in metal ion binding and catalysis.
1,4,7-Trimethyl-1,4,7-triazonane structure
96556-05-7 structure
Product Name:1,4,7-Trimethyl-1,4,7-triazonane
CAS No:96556-05-7
MF:C9H21N3
MW:171.283141851425
MDL:MFCD00012359
CID:803561
PubChem ID:87557918
Update Time:2025-10-29

1,4,7-Trimethyl-1,4,7-triazonane Chemical and Physical Properties

Names and Identifiers

    • 1,4,7-Trimethyl-1,4,7-triazonane
    • 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)
    • 1,4,7-Trimethyl-1,4,7-triazacyclononane
    • Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)
    • Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine
    • Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)
    • N,N′,N′′-Trimethyl-1,4,7-triazacyclononane
    • TMTAN
    • MDL: MFCD00012359
    • Inchi: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
    • InChI Key: WLDGDTPNAKWAIR-UHFFFAOYSA-N
    • SMILES: N1(CCN(C)CCN(C)CC1)C

Computed Properties

  • Exact Mass: 171.17400
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 91.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Dark brown transparent liquid
  • Density: 0.884 g/mL at 25 °C(lit.)
  • Boiling Point: 208 ºC
  • Flash Point: Degrees Fahrenheit:152.6°F
    Degrees Celsius:67°C
  • Refractive Index: n20/D 1.473(lit.)
  • PSA: 9.72000
  • LogP: -0.39090
  • Solubility: Not determined
  • Sensitiveness: moisture sensitive

1,4,7-Trimethyl-1,4,7-triazonane Security Information

1,4,7-Trimethyl-1,4,7-triazonane Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1,4,7-Trimethyl-1,4,7-triazonane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
Reference
Synthesis of 1,4,7-triazacyclononane derivatives
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ;  25 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
Reference
Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenases
Gordon, Jesse B. ; McGale, Jeremy P. ; Prendergast, Joshua R.; Shirani-Sarmazeh, Zahra; Siegler, Maxime A.; et al, Journal of the American Chemical Society, 2018, 140(44), 14807-14822

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  16 h, reflux
Reference
Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst Recycling
Nakanishi, So-ichiro; Kawamura, Mitsunobu; Kai, Hidetomo; Jin, Ren-Hua; Sunada, Yusuke; et al, Chemistry - A European Journal, 2014, 20(19), 5802-5814

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Formaldehyde Solvents: Water ;  15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ;  10 min, pH 14, rt
Reference
Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes
Ignacio-de Leon, Patricia Anne A.; Contreras, Christian A.; Thornburg, Nicholas E.; Thompson, Anthony B.; Notestein, Justin M., Applied Catalysis, 2016, 511, 78-86

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 140 °C
1.3 Reagents: Formic acid ;  12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
1.5 Solvents: Chloroform ;  5 - 10 min, rt
Reference
Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic Supports
Schoenfeldt, Nicholas J.; Ni, Zhenjuan; Korinda, Andrew W.; Meyer, Randall J.; Notestein, Justin M., Journal of the American Chemical Society, 2011, 133(46), 18684-18695

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Formic acid ;  12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
Reference
A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditions
Schoenfeldt, Nicholas J.; Korinda, Andrew W.; Notestein, Justin M., Chemical Communications (Cambridge, 2010, 46(10), 1640-1642

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 15 min, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ;  0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  35 min
Reference
Improved synthesis of 1,4,7-trizacyclononane
, India, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  10 min, 180 °C; 180 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ;  20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxide
Qin, Xinbo; Song, Min; Ma, Hui; Yin, Chong; Zhong, Yi; et al, Coloration Technology, 2012, 128(5), 410-415

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  20 min, rt → 200 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ;  24 h, rt → 100 °C
Reference
Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12 - 13
Reference
Method for preparing ligand for catalyst for bleaching paper pulp and fabric
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resource
Lv, Zhanao; Choe, Cholho; Wu, Yunfeng; Wang, Haibin; Chen, Zhuqi; et al, Molecular Catalysis, 2018, 448, 46-52

1,4,7-Trimethyl-1,4,7-triazonane Raw materials

1,4,7-Trimethyl-1,4,7-triazonane Preparation Products

1,4,7-Trimethyl-1,4,7-triazonane Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE
Order Number:sfd12793
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Amadis Chemical Company Limited
Gold Member
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(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane
Order Number:A1205924
Stock Status:in Stock
Quantity:100g/250g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):169.0/253.0/476.0
Email:sales@amadischem.com

Additional information on 1,4,7-Trimethyl-1,4,7-triazonane

Chemical Profile of CAS No. 96556-05-7: 1,4,7-Triazazonane

The compound with CAS No. 96556-05-7 is identified as 1,4,7-Triazazonane, a heterocyclic organic compound belonging to the azonane family. This molecule has gained attention in recent years due to its unique structural properties and potential applications in various fields of chemistry and materials science. The 1,4,7-triazazonane framework is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 4, and 7. This arrangement imparts distinctive electronic and steric properties to the molecule.

Recent studies have focused on the synthesis and characterization of 1,4,7-trimethyl-1,4,7-triazazonane, a derivative of the parent compound. Researchers have explored its potential as a building block for advanced materials and functional molecules. For instance, its ability to form stable coordination complexes with transition metals has been highlighted in several publications. These complexes exhibit promising catalytic activities in organic transformations such as hydrogenation and oxidation reactions.

The structural versatility of 1,4,7-triazazonane has also been leveraged in drug design. Scientists have investigated its role as a scaffold for bioactive compounds targeting specific proteins and enzymes. Computational modeling studies suggest that the molecule's nitrogen-rich framework can facilitate interactions with biological targets through hydrogen bonding and π-interactions.

From an environmental standpoint, the stability and biodegradability of CAS No. 96556-05-7 have been assessed under various conditions. Experimental data indicate that the compound exhibits moderate persistence in aqueous environments but can undergo microbial degradation under specific conditions. These findings are crucial for understanding its ecological impact and guiding safe handling practices.

Looking ahead, ongoing research aims to explore the integration of 1,4,7-triazazonane into polymer systems for advanced materials applications. Its ability to act as a cross-linking agent or a functional additive in polymeric matrices is currently under investigation. Preliminary results suggest that it could enhance mechanical properties while maintaining thermal stability.

In summary, CAS No. 96556-05-7 (1,4,7-Triazazonane) stands out as a versatile compound with diverse applications across chemistry and materials science. Its unique structure continues to inspire innovative research directions aimed at unlocking its full potential while ensuring environmental safety and sustainability.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE
sfd12793
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane
A1205924
Purity:99%/99%/99%
Quantity:100g/250g/500g
Price ($):169.0/253.0/476.0
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